BenchChemオンラインストアへようこそ!

Paliperidone N-Oxide

Pharmacokinetics Metabolism ADME

Acquire Paliperidone N-Oxide (USP Related Compound D) as a primary reference standard for ICH Q1A(R2) forced degradation studies. Use to validate HPLC/UPLC specificity and quantify this photolytic/oxidative impurity at ≤0.1% in API batches. Essential for ANDA/DMF submissions to demonstrate control of USP-specified degradation pathways.

Molecular Formula C23H27FN4O4
Molecular Weight 442.5 g/mol
CAS No. 761460-08-6
Cat. No. B029217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone N-Oxide
CAS761460-08-6
Synonyms3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;  9-Hydroxy Risperidone N-Oxide
Molecular FormulaC23H27FN4O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-]
InChIInChI=1S/C23H27FN4O4/c1-14-17(23(30)27-9-2-3-19(29)22(27)25-14)8-12-28(31)10-6-15(7-11-28)21-18-5-4-16(24)13-20(18)32-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3
InChIKeySOGHBNZGNKDZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paliperidone N-Oxide (CAS 761460-08-6): A Critical Reference Standard for Antipsychotic Drug Development and Quality Control


Paliperidone N-Oxide (CAS 761460-08-6), also designated as Paliperidone USP Related Compound D, is a chemically defined oxidative degradation product and minor metabolite of the atypical antipsychotic agent paliperidone [1]. It is a benzisoxazole derivative formed via N-oxidation of the piperidine moiety, with a molecular formula of C23H27FN4O4 and a molecular weight of 442.48 g/mol [2]. As an officially recognized impurity in pharmacopoeial monographs, this compound is utilized extensively as an analytical reference standard for method development, forced degradation studies, and quality control during the manufacture and testing of paliperidone active pharmaceutical ingredient (API) and its finished dosage forms .

Why Paliperidone N-Oxide Cannot Be Interchanged with Other Antipsychotic Impurities or Degradants


Substituting Paliperidone N-Oxide with other structurally similar benzisoxazole derivatives, such as Paliperidone carboxylate or keto impurities, is scientifically invalid due to fundamentally distinct formation pathways, degradation kinetics, and regulatory relevance. Paliperidone N-Oxide is specifically formed under oxidative and photolytic stress conditions, whereas other impurities arise from different degradation mechanisms, leading to markedly different stability profiles and analytical behavior [1]. Furthermore, its official designation as Paliperidone USP Related Compound D mandates the use of a highly characterized reference standard to ensure compliance with pharmacopoeial specifications and regulatory submissions . The following evidence quantifies the precise differentiation that mandates the use of authentic Paliperidone N-Oxide for reliable analytical method validation and quality control.

Quantitative Differentiation of Paliperidone N-Oxide: Evidence-Based Selection Criteria


Minimal Metabolic Contribution vs. Paliperidone: A Negligible In Vivo Pathway

In a radiolabeled human ADME study, paliperidone N-oxide was not detected in plasma, and the entire oxidative N-dealkylation pathway (which includes N-oxide formation) accounted for a maximum of 6.5% of the total biotransformation of the dose [1]. In stark contrast, unchanged paliperidone constituted 97% of the 24-hour plasma AUC and was renally excreted unchanged at 59% of the dose [1]. This confirms that paliperidone N-oxide is a minor, non-circulating metabolite with negligible contribution to systemic exposure.

Pharmacokinetics Metabolism ADME

Photolytic Degradation Kinetics: A Primary Forced Degradation Indicator

Under forced degradation conditions, paliperidone is highly susceptible to photolysis, with only 24.64% of the drug remaining after 24 hours of exposure [1]. Paliperidone N-oxide was identified via UPLC-MS as one of the primary degradation products formed under these conditions, alongside other ring-modified derivatives [1]. In comparison, oxidative degradation with 18% H2O2 caused a much slower decomposition, with 83.49% of the drug remaining after 72 hours [1]. This differential kinetic profile establishes photolytic stress as a major source of paliperidone N-oxide formation.

Stability Forced Degradation Photostability

Process Impurity Control: Quantified Reduction to ≤0.03% in Pharmaceutical Synthesis

In a patented purification process, the level of paliperidone N-oxide impurity was systematically reduced from 0.08% in crude material to 0.03% in the final highly pure paliperidone API [1]. This represents a 62.5% reduction in this specific impurity through optimized recrystallization using a ketone-alcohol-water mixture [1]. The final API purity reached 99.8%, with the carboxylate impurity remaining undetectable throughout the process [1].

Process Chemistry Impurity Control GMP Manufacturing

USP Monograph Designation: Official Reference Standard for Regulatory Compliance

Paliperidone N-Oxide is officially listed as Paliperidone Related Compound D in the United States Pharmacopeia (USP) monograph for paliperidone . This designation mandates its use as a reference standard for identity, purity, and impurity testing in Abbreviated New Drug Applications (ANDAs) and commercial production [1]. In contrast, other structurally related degradation products, such as paliperidone carboxylate or keto impurities, are not universally recognized as official USP reference standards, making Paliperidone N-Oxide a non-negotiable requirement for regulatory submissions.

Pharmacopoeial Standards Regulatory Compliance ANDA

Validated Application Scenarios for Paliperidone N-Oxide in Pharmaceutical Development


Forced Degradation Studies for Stability-Indicating Method Validation

Use Paliperidone N-Oxide as a primary marker to validate the specificity of HPLC/UPLC methods under ICH Q1A(R2) stress conditions, particularly photolytic and oxidative degradation [1]. Its identification as a major photolytic degradant necessitates baseline resolution from the paliperidone peak to ensure accurate quantification of the API in stability samples.

Quality Control Release Testing of Paliperidone API and Drug Products

Employ the USP reference standard to calibrate analytical methods for quantifying the N-oxide impurity at levels ≤0.1% in routine QC testing [1]. This ensures that manufactured batches meet pharmacopoeial specifications and are free from unacceptable degradation.

Regulatory Submission Support for ANDA and DMF Filings

Provide fully characterized certificates of analysis (CoA) for Paliperidone N-Oxide as part of ANDA and Drug Master File (DMF) submissions [1]. Documentation of impurity profile, including quantitative levels of N-oxide, is critical for demonstrating pharmaceutical equivalence and securing regulatory approval.

Process Development and Optimization for High-Purity API Synthesis

Utilize the reference standard to monitor and minimize N-oxide formation during the final recrystallization steps of paliperidone synthesis [1]. The data from patent examples demonstrate that optimized purification can reduce N-oxide impurity from 0.08% to 0.03%, guiding process control strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paliperidone N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.